Fluorotris(2,4,6-trimethylphenyl)stannane
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Overview
Description
Fluorotris(2,4,6-trimethylphenyl)stannane: is an organotin compound with the molecular formula C27H33F3Sn . It is characterized by the presence of a tin (Sn) atom bonded to three 2,4,6-trimethylphenyl groups and one fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorotris(2,4,6-trimethylphenyl)stannane can be synthesized through several methods. One common approach involves the reaction of tris(2,4,6-trimethylphenyl)stannane with a fluorinating agent such as fluorine gas or hydrogen fluoride under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process must be carefully controlled to ensure the safety of the operators and the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Fluorotris(2,4,6-trimethylphenyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The tin center can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state compounds.
Coupling Reactions: It can participate in coupling reactions such as the , where it acts as a reagent to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents like or .
Oxidation Reactions: Oxidizing agents such as or .
Reduction Reactions: Reducing agents like or .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield chlorotris(2,4,6-trimethylphenyl)stannane or bromotris(2,4,6-trimethylphenyl)stannane .
Scientific Research Applications
Fluorotris(2,4,6-trimethylphenyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form carbon-carbon bonds.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which fluorotris(2,4,6-trimethylphenyl)stannane exerts its effects involves the interaction of the tin center with other molecules. The tin atom can form bonds with various ligands, facilitating reactions such as coupling or substitution. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
- Phenyltrimethylstannane
- Tributylphenylstannane
- Trimethylphenyltin
Comparison: Fluorotris(2,4,6-trimethylphenyl)stannane is unique due to the presence of the fluorine atom, which imparts different reactivity and properties compared to its analogs. For example, the fluorine atom can influence the compound’s stability, reactivity, and interactions with other molecules, making it distinct from other organotin compounds.
Properties
CAS No. |
127412-97-9 |
---|---|
Molecular Formula |
C27H33FSn |
Molecular Weight |
495.3 g/mol |
IUPAC Name |
fluoro-tris(2,4,6-trimethylphenyl)stannane |
InChI |
InChI=1S/3C9H11.FH.Sn/c3*1-7-4-8(2)6-9(3)5-7;;/h3*4-5H,1-3H3;1H;/q;;;;+1/p-1 |
InChI Key |
IBNRUPRVMBUTAR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Sn](C2=C(C=C(C=C2C)C)C)(C3=C(C=C(C=C3C)C)C)F)C |
Origin of Product |
United States |
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